molecular formula C19H27NO6 B4096496 N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine;oxalic acid

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine;oxalic acid

Cat. No.: B4096496
M. Wt: 365.4 g/mol
InChI Key: BNXZCBCBCRPMOH-UHFFFAOYSA-N
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Description

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine;oxalic acid is a complex organic compound with a unique structure that includes a cyclopentanamine moiety and an oxalic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-prop-2-enylphenol with ethylene oxide to form 2-(2-methoxy-4-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with cyclopentanamine under controlled conditions to yield the desired compound. The final product is often purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine is unique due to its combination of a cyclopentanamine moiety and an oxalic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.C2H2O4/c1-3-6-14-9-10-16(17(13-14)19-2)20-12-11-18-15-7-4-5-8-15;3-1(4)2(5)6/h3,9-10,13,15,18H,1,4-8,11-12H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXZCBCBCRPMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCNC2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine;oxalic acid
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N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine;oxalic acid
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N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine;oxalic acid
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N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine;oxalic acid
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N-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]cyclopentanamine;oxalic acid

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